3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the family of cyclobutane carboxylic acid derivatives. This compound is widely used in the pharmaceutical industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane-1-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the trifluoroethyl group.
Scientific Research Applications
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the trifluoroethyl group, resulting in different chemical and physical properties.
2,2,2-trifluoroethylamine: Contains the trifluoroethyl group but lacks the cyclobutane ring.
Trifluoroacetic acid: Contains the trifluoro group but has a different overall structure.
Uniqueness
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the trifluoroethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2354042-35-4 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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